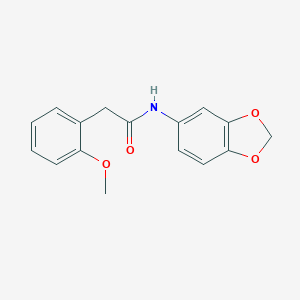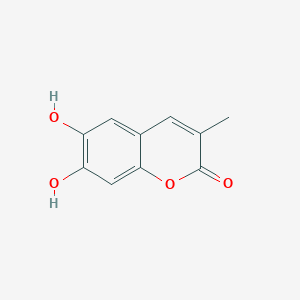
6,7-dihydroxy-3-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dihydroxy-3-methyl-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It is commonly known as scopoletin and is found in various plants, including Artemisia annua, Eryngium foetidum, and Cassia alata. Scopoletin has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects.
作用機序
The mechanism of action of scopoletin is not fully understood. However, it has been reported to exert its biological effects through various mechanisms, including antioxidant activity, inhibition of inflammatory mediators, modulation of cell signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Scopoletin has been reported to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which helps to scavenge free radicals and protect cells from oxidative damage. Scopoletin has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. In addition, scopoletin has been reported to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. Scopoletin has also been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
実験室実験の利点と制限
Scopoletin has various advantages and limitations for lab experiments. One of the advantages is that it is a natural compound that can be easily extracted from plant sources. Scopoletin also possesses various biological activities, making it a useful compound for studying the mechanisms of various diseases and for developing potential therapeutic agents. However, one of the limitations of scopoletin is that it exhibits low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are various future directions for the study of scopoletin. One of the future directions is to further investigate the mechanisms of action of scopoletin and to identify the specific pathways and targets involved in its biological activities. Another future direction is to investigate the potential applications of scopoletin in the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes. In addition, future studies could focus on developing new methods for synthesizing scopoletin and improving its solubility in water, which could increase its potential applications in various types of experiments.
Conclusion:
In conclusion, 6,7-dihydroxy-3-methyl-2H-chromen-2-one, or scopoletin, is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has various advantages and limitations for lab experiments, and there are various future directions for its study, including investigating its mechanisms of action and potential applications in the treatment of various diseases.
合成法
Scopoletin can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of scopoletin involves the condensation of salicylaldehyde and acetylacetone in the presence of a base catalyst. Microbial fermentation of scopoletin can be achieved by using various microorganisms, including Streptomyces sp. and Aspergillus terreus. Plant extraction of scopoletin involves the extraction of the compound from various plant sources using solvents such as ethanol, methanol, and water.
科学的研究の応用
Scopoletin has been extensively studied for its potential therapeutic properties. It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has also been reported to exhibit neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
6,7-dihydroxy-3-methyl-2H-chromen-2-one |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
6,7-dihydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O4/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4,11-12H,1H3 |
InChIキー |
AUKPTCDSMZHDDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
正規SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)





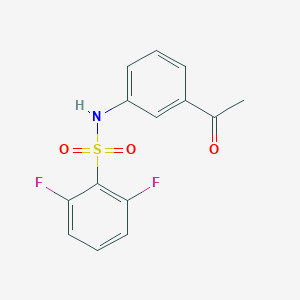
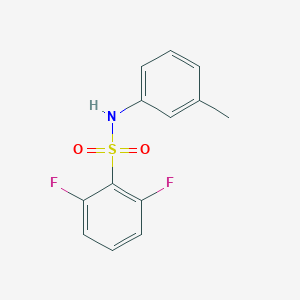
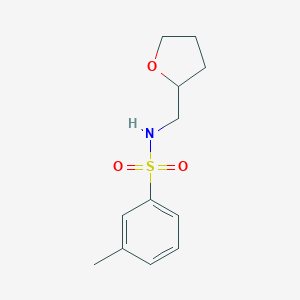

![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
